molecular formula C20H18N2O5 B11085341 4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid

4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid

Cat. No.: B11085341
M. Wt: 366.4 g/mol
InChI Key: PIKVMEOACZZYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the ethoxycarbonyl and methoxy groups. The final step involves coupling the quinoline derivative with a benzoic acid derivative under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function. The benzoic acid derivative can also participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Methoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid
  • 4-{[3-(Ethoxycarbonyl)-6-hydroxy-4-quinolyl]amino}benzoic acid
  • 4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}salicylic acid

Uniqueness

4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the quinoline and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(25)16-11-21-17-9-8-14(26-2)10-15(17)18(16)22-13-6-4-12(5-7-13)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

PIKVMEOACZZYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.